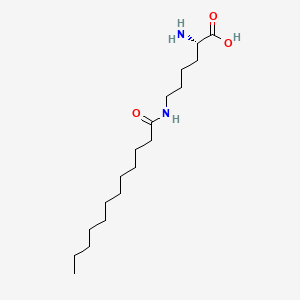

L-Lysine, N6-(1-oxododecyl)-

Descripción general

Descripción

Lauroyl lysine is an Amino Acid derivative that is made from natural coconut fatty acid (coconut oil). It is most often used as a hair and skin conditioning agent.

Mecanismo De Acción

Target of Action

Lauroyl Lysine primarily targets the skin and hair. It acts as a conditioning agent, providing a softening effect and giving a silky feel . It also has antioxidant properties, protecting the skin from reactive species and oxidative stress .

Mode of Action

Lauroyl Lysine works by forming a protective film on the surface of the skin or hair, locking in moisture and providing a soft, silky feel . It reduces electrostatic charges on hair or skin, lowering the frictional coefficients, and minimizing combing friction .

Biochemical Pathways

Lauroyl Lysine is produced through a process known as the Schotten-Baumann reaction, in which an amino acid’s free amine is acylated with an acyl chloride . In this instance, lysine is reacted with lauroyl chloride. The resulting compound, Lauroyl Lysine, then interacts with the skin and hair to exert its effects .

Pharmacokinetics

The pharmacokinetics of Lauroyl Lysine in the context of cosmetics primarily involves its application to and interaction with the skin and hair. It is soluble in water , which aids in its application in various cosmetic formulations. Once applied, it forms a protective film, aiding in the gelling of solvents and remaining stable under high heat .

Result of Action

The application of Lauroyl Lysine results in a range of beneficial effects. It improves the texture of a product, enhances the flow and spread of the oil/powder mixture, and improves makeup water resistance . It also protects the skin from reactive species, oxidative stress, and premature aging . In hair care applications, it reduces electrostatic charges, leaving a smooth and silky sensation on the hair or skin .

Action Environment

The action of Lauroyl Lysine can be influenced by environmental factors. For instance, its stability under high heat allows it to perform well in various environments . Its hydrophobic characteristic improves makeup water resistance, making it suitable for use in humid climates .

Análisis Bioquímico

Biochemical Properties

Lauroyl lysine interacts with various biomolecules, contributing to its diverse functions. It has a softening and conditioning effect on the skin and hair, giving them a silky feel . This is due to its hydrophobic characteristic, which improves the flow and spread of the oil/powder mixture .

Cellular Effects

Lauroyl lysine has several effects on cells. It acts as an antioxidant, protecting the skin from reactive species, oxidative stress, and premature aging . It also reduces electrostatic charges on hair or skin, minimizing combing friction and leaving a smooth and silky sensation .

Molecular Mechanism

The molecular mechanism of Lauroyl lysine involves its interaction with cellular membranes. Its hydrophobic characteristic improves makeup water resistance and enhances the texture of cosmetic products . Due to its plate-like crystalline structure, Lauroyl lysine provides a very smooth, silky-soft feeling .

Temporal Effects in Laboratory Settings

Lauroyl lysine is stable under high heat, which improves the texture of cosmetic products

Metabolic Pathways

Lauroyl lysine is involved in various metabolic pathways. As a derivative of L-lysine, it may participate in lysine metabolism

Transport and Distribution

Lauroyl lysine is insoluble in almost all solvents except strong acidic and alkaline solutions . This property may influence its transport and distribution within cells and tissues. Detailed information on its interaction with transporters or binding proteins is currently lacking.

Actividad Biológica

L-Lysine, N6-(1-oxododecyl)- is a derivative of the essential amino acid lysine, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

L-Lysine, N6-(1-oxododecyl)- is characterized by its chemical formula and a molecular weight of approximately 288.44 g/mol. The compound can be synthesized through various chemical pathways involving lysine derivatives and fatty acid chains. The synthesis process typically involves the reaction of lysine with fatty acid anhydrides or through coupling reactions with fatty acid derivatives.

1. Antimicrobial Properties

Research has indicated that L-Lysine derivatives exhibit significant antimicrobial activity. In particular, L-Lysine, N6-(1-oxododecyl)- has shown effectiveness against various bacterial strains. A study reported growth inhibition at concentrations as high as 5000 µg/plate in strains such as TA1535, TA98, and TA1537 without metabolic activation .

2. Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that L-Lysine derivatives could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

3. Anti-inflammatory Effects

L-Lysine, N6-(1-oxododecyl)- may modulate inflammatory responses via inhibition of nitric oxide synthase (iNOS). This pathway is crucial for regulating inflammation in various tissues. Research indicates that inhibiting iNOS can reduce inflammation in hepatocytes and other cell types .

The biological activity of L-Lysine, N6-(1-oxododecyl)- is believed to be mediated through several mechanisms:

- Inhibition of Nitric Oxide Production : By acting as an iNOS inhibitor, this compound can decrease the production of nitric oxide, a signaling molecule involved in inflammatory processes.

- Disruption of Membrane Integrity : The long aliphatic chain may interact with bacterial membranes, leading to increased permeability and subsequent cell death.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating cellular signaling cascades.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various L-Lysine derivatives found that L-Lysine, N6-(1-oxododecyl)- exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the antimicrobial activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| L-Lysine, N6-(1-oxododecyl)- | Staphylococcus aureus | 15 |

| L-Lysine, N6-(1-oxododecyl)- | Escherichia coli | 18 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that L-Lysine, N6-(1-oxododecyl)- could reduce cell viability in KB cell lines by inducing apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Aplicaciones Científicas De Investigación

Cosmetic Applications

Lauroyl lysine is widely used in cosmetic formulations due to its conditioning and moisturizing properties. It acts as a skin and hair conditioning agent by forming a protective film that enhances texture and moisture retention.

Key Benefits:

- Improves product texture and spreadability.

- Enhances the water resistance of makeup formulations.

- Provides a soft, silky feel to skin and hair.

Antimicrobial Properties

Research indicates that L-Lysine, N6-(1-oxododecyl)- exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated growth inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| L-Lysine, N6-(1-oxododecyl)- | Staphylococcus aureus | 15 |

| L-Lysine, N6-(1-oxododecyl)- | Escherichia coli | 18 |

Cytotoxicity in Cancer Cells

In vitro studies have shown that L-Lysine, N6-(1-oxododecyl)- can induce apoptosis in cancer cell lines. The compound was tested on KB cell lines with varying concentrations demonstrating decreased cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Anti-inflammatory Effects

The compound may modulate inflammatory responses by inhibiting inducible nitric oxide synthase (iNOS), which is crucial for regulating inflammation in tissues. This inhibition can lead to reduced inflammatory responses in hepatic cells and other tissues.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of L-Lysine derivatives against various pathogens using disk diffusion methods. The results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, validating its potential use as a natural preservative in cosmetic formulations.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer treatment potential, L-Lysine, N6-(1-oxododecyl)- was shown to induce apoptosis in KB cell lines at higher concentrations, suggesting its role as a therapeutic agent in oncology.

Biochemical Mechanisms

The biological activity of L-Lysine, N6-(1-oxododecyl)- is believed to be mediated through several mechanisms:

- Inhibition of Nitric Oxide Production : By acting as an iNOS inhibitor, it decreases nitric oxide levels involved in inflammatory processes.

- Disruption of Membrane Integrity : The long aliphatic chain interacts with bacterial membranes, increasing permeability and leading to cell death.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through modulation of cellular signaling cascades.

Propiedades

IUPAC Name |

(2S)-2-amino-6-(dodecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDYJUYZBRGMCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885998 | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52315-75-0 | |

| Record name | N-Lauroyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-oxododecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113171Q70B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.